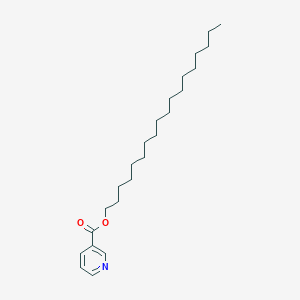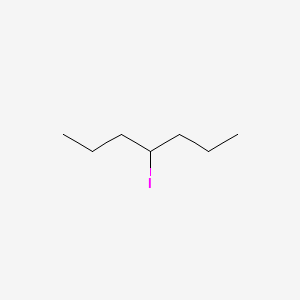
Heptane, 4-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptane, 4-iodo- is an organic compound with the molecular formula C7H15I. It is a derivative of heptane, where an iodine atom is substituted at the fourth carbon of the heptane chain. This compound is part of the alkyl iodides family, which are known for their reactivity and usefulness in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptane, 4-iodo- can be synthesized through the iodination of heptane. One common method involves the reaction of heptane with iodine in the presence of a catalyst such as red phosphorus. The reaction typically occurs under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of heptane, 4-iodo- may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors where heptane is continuously reacted with iodine and a catalyst under controlled conditions to produce the desired iodinated product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Heptane, 4-iodo- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to heptane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, heptane, 4-iodo- can be oxidized under specific conditions to form heptanoic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Reduction: The major product is heptane.
Oxidation: The major product can be heptanoic acid or its derivatives.
Scientific Research Applications
Heptane, 4-iodo- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other iodinated compounds or as a precursor for the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems where iodinated compounds are needed as tracers or probes.
Medicine: While not directly used as a drug, it can be a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and in various industrial processes where iodinated compounds are required.
Mechanism of Action
The mechanism by which heptane, 4-iodo- exerts its effects largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, forming a new bond and releasing iodide ion. The molecular targets and pathways involved are specific to the nucleophile and the reaction conditions.
Comparison with Similar Compounds
- Heptane, 1-iodo-
- Heptane, 2-iodo-
- Heptane, 3-iodo-
Comparison: Heptane, 4-iodo- is unique in its position of the iodine atom, which can influence its reactivity and the types of reactions it can undergo. For example, the position of the iodine atom can affect the compound’s steric hindrance and electronic effects, making it more or less reactive in certain reactions compared to its isomers.
Properties
CAS No. |
31294-93-6 |
|---|---|
Molecular Formula |
C7H15I |
Molecular Weight |
226.10 g/mol |
IUPAC Name |
4-iodoheptane |
InChI |
InChI=1S/C7H15I/c1-3-5-7(8)6-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
OQRWLPBTVGINDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


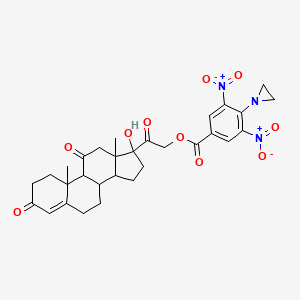
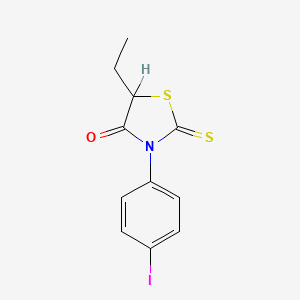
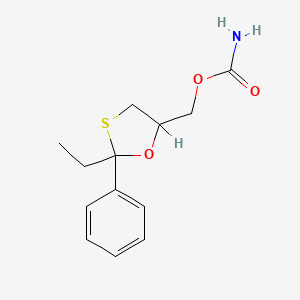
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
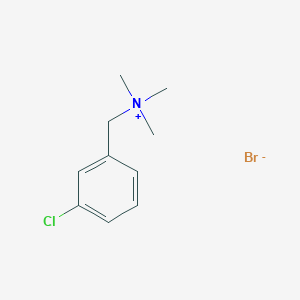
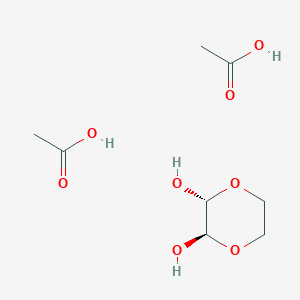
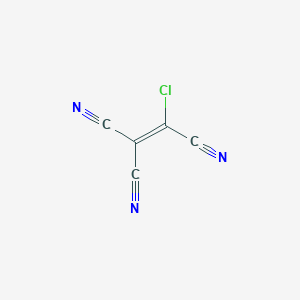
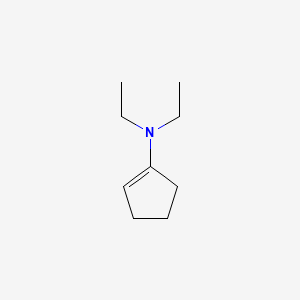
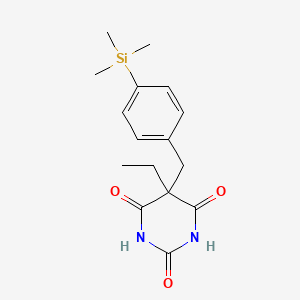
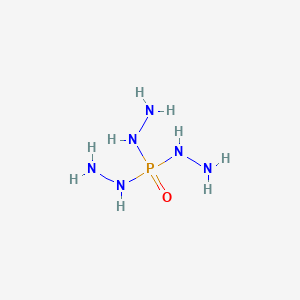
![N,N'-Bis[3-(triethylsilyl)propyl]urea](/img/structure/B14693819.png)

![7-[2-(diethylamino)ethoxy]-2H-chromen-2-one](/img/structure/B14693833.png)
